(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine
CAS No.: 1428233-16-2
Cat. No.: VC3072142
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1428233-16-2 |
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Molecular Formula | C8H9F3N2O |
Molecular Weight | 206.16 g/mol |
IUPAC Name | 2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanamine |
Standard InChI | InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-3-13-7(5-6)14-4-2-12/h1,3,5H,2,4,12H2 |
Standard InChI Key | GKYURGOKWNLCBA-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C(F)(F)F)OCCN |
Canonical SMILES | C1=CN=C(C=C1C(F)(F)F)OCCN |
Introduction
Structural Chemistry and Properties
(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine features a pyridine core with a trifluoromethyl substituent at the 4-position and an aminoethoxy group at the 2-position. The compound belongs to a broader class of fluorinated heterocycles that have become increasingly important in pharmaceutical and agrochemical development. The trifluoromethyl group imparts unique properties to the molecule, including enhanced metabolic stability, increased lipophilicity, and altered hydrogen-bonding capabilities compared to non-fluorinated analogs .
The structural characteristics of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine can be compared with related compounds, as shown in Table 1.
Table 1: Comparison of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine with Related Compounds
Property | (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine | [4-(Trifluoromethyl)pyridin-2-yl]methanamine | (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine |
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Position of CF₃ | 4-position | 4-position | 5-position |
Linker | -OCH₂CH₂- | -CH₂- | -O-cyclohexyl- |
Amine type | Primary amine | Primary amine | Primary amine |
Molecular Weight | ~219 g/mol (estimated) | 176.14 g/mol | 260.26 g/mol |
Structural Flexibility | Moderate | Low | High |
The presence of the trifluoromethyl group at the 4-position of the pyridine ring significantly influences the electronic properties of the molecule. This substituent is electron-withdrawing, which decreases the electron density in the pyridine ring and affects the basicity of the pyridine nitrogen. Additionally, the 2-position oxyethylamine linker provides flexibility to the molecule, potentially enabling it to adopt various conformations for optimal binding to biological targets .
Physicochemical Properties
The physicochemical properties of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine are crucial determinants of its biological activities and pharmaceutical applications. Based on analysis of similar compounds, we can estimate its key properties as presented in Table 2.
Table 2: Estimated Physicochemical Properties of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine
Property | Estimated Value | Significance |
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LogP | 1.5-2.5 | Moderate lipophilicity, balanced membrane permeability |
pKa (amine) | 8.5-9.5 | Protonated at physiological pH |
Hydrogen Bond Donors | 2 | Primary amine group |
Hydrogen Bond Acceptors | 4 | Pyridine N, ether O, amine N |
Topological Polar Surface Area | ~50-55 Ų | Moderate membrane permeability |
Solubility | Moderate in polar organic solvents | Facilitates formulation |
Metabolic Stability | Enhanced due to CF₃ group | Potential for improved half-life |
The compound's estimated moderate lipophilicity (LogP) suggests a balanced distribution between aqueous and lipid phases, which is advantageous for oral bioavailability and cell membrane permeation. The primary amine group is expected to be protonated at physiological pH, potentially enhancing water solubility while maintaining sufficient lipophilicity due to the trifluoromethyl group .
The trifluoromethyl substituent significantly influences the molecule's properties. According to research on similar compounds, this group increases metabolic stability by resisting oxidative metabolism and enhances binding affinity to protein targets through both hydrophobic interactions and dipole-dipole interactions .
Synthetic Approaches
Several synthetic routes can be employed to prepare (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine, drawing from established methodologies for similar compounds. The key synthetic challenges involve the regioselective incorporation of the trifluoromethyl group and the attachment of the aminoethoxy linker.
General Synthetic Routes
A common approach involves the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction of 2-chloro-4-(trifluoromethyl)pyridine with 2-aminoethanol, followed by conversion of the hydroxyl group to an amine. Alternatively, direct reaction with 2-hydroxyethylamine could provide a more direct route .
Scheme 1: Proposed Synthetic Routes to (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine
Route A:
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2-Chloro-4-(trifluoromethyl)pyridine + 2-aminoethanol → S<sub>N</sub>Ar reaction
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Protection of amine group
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Conversion of hydroxyl to leaving group (mesylate/tosylate)
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Displacement with azide
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Reduction of azide to amine
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Deprotection of the original amine
Route B:
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2-Chloro-4-(trifluoromethyl)pyridine + protected 2-hydroxyethylamine → S<sub>N</sub>Ar reaction
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Deprotection to yield target compound
Route C:
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4-(Trifluoromethyl)pyridine-2-ol + N-Boc-2-bromoethylamine → Williamson ether synthesis
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Boc deprotection to yield target compound
Research on similar compounds suggests that the S<sub>N</sub>Ar approach (Route B) may be most efficient, as the electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic substitution .
Synthesis of Trifluoromethylpyridine Precursors
The synthesis of the key trifluoromethylpyridine precursor typically involves either direct trifluoromethylation of the pyridine ring or construction of the pyridine ring with the trifluoromethyl group already in place. Vapor-phase reactions using 3-picoline and subsequent fluorination have been reported as efficient industrial methods for producing trifluoromethylpyridines .
For laboratory-scale synthesis, methods such as direct trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) or copper-mediated trifluoromethylation of halopyridines could be employed. These approaches offer controlled regioselectivity and can be adapted to various scales .
Applications in Medicinal Chemistry
The unique structural features of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine make it a valuable scaffold in medicinal chemistry research, particularly in the design of receptor ligands, enzyme inhibitors, and other biologically active compounds.
The aminoethoxy linker provides a flexible connection point that may facilitate optimal binding to protein targets, while the trifluoromethyl group enhances metabolic stability and binding affinity through unique electronic and steric effects .
Structure-Activity Relationships
Studies of related compounds have revealed important structure-activity relationships that may inform the development of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine derivatives:
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The position of the trifluoromethyl group significantly impacts potency and selectivity for various targets, with the 4-position often providing optimal results .
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The length and flexibility of the linker between the pyridine ring and amine group influence receptor binding, with the two-carbon spacer in the ethoxy linker providing a good balance of flexibility and constraint .
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Modifications of the terminal amine group (e.g., alkylation, incorporation into cyclic structures) can tune selectivity for specific receptors and improve pharmacokinetic properties .
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The pyridine ring serves as a hydrogen bond acceptor, and its interaction with protein targets can be modulated by the electron-withdrawing effect of the trifluoromethyl group .
These structure-activity relationships suggest that (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine could serve as a valuable scaffold for developing targeted therapeutic agents through rational medicinal chemistry approaches.
Agricultural Applications
Trifluoromethylpyridine derivatives, including compounds similar to (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine, have shown significant utility in agricultural chemistry, particularly as pesticides and plant growth regulators.
Pesticidal Activity
The incorporation of a trifluoromethyl group into heterocyclic compounds has been a successful strategy in the development of agricultural chemicals with enhanced efficacy and environmental stability. Compounds containing the 4-(trifluoromethyl)pyridin-2-yloxy moiety have demonstrated activity against various agricultural pests .
Key advantages include:
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Enhanced lipophilicity for improved penetration through insect cuticles
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Increased metabolic stability leading to prolonged activity
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Reduced water solubility, potentially decreasing environmental leaching
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Unique binding properties to insect and fungal target proteins
Structure Optimization for Agricultural Applications
For agricultural applications, the aminoethyl portion of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine provides an excellent point for further structural elaboration. Common modifications that have proven successful with similar compounds include:
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Incorporation of the amine into amide or carbamate structures to modulate stability and systemic activity
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Introduction of additional aromatic or heterocyclic groups to enhance binding to specific pest targets
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Conjugation with other bioactive moieties to create hybrid pesticides with multiple modes of action
These modifications can be strategically designed based on the intended target pests and desired properties such as systemic activity, persistence, and environmental fate .
Analytical Characterization
The comprehensive characterization of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine requires a combination of analytical techniques to confirm its structure, purity, and physicochemical properties.
Spectroscopic Analysis
Table 4: Expected Spectroscopic Characteristics
Analytical Technique | Expected Key Features |
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¹H NMR | Signals for pyridine protons (δ ~7.5-8.5 ppm), ethylene protons (δ ~3.5-4.5 ppm), and amine protons (δ ~2.5-3.0 ppm) |
¹³C NMR | Characteristic quartet for CF₃ carbon (~125 ppm, J ≈ 270 Hz), pyridine carbons (δ ~110-165 ppm), and ethylene carbons (δ ~40-70 ppm) |
¹⁹F NMR | Single signal for CF₃ group (δ ~ -60 to -65 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 219, fragmentation pattern showing loss of amine group and CF₃ group |
IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C-F stretching (~1100-1350 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹) |
The presence of the trifluoromethyl group provides a diagnostic handle in both ¹⁹F NMR and ¹³C NMR, with the latter showing characteristic coupling patterns. The aminoethoxy linkage would display distinctive chemical shifts and coupling patterns in ¹H NMR .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for assessing the purity of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine. Based on similar compounds, reversed-phase HPLC using C18 columns with gradient elution of water/acetonitrile mixtures containing 0.1% formic acid would be suitable for analysis. GC analysis would typically require derivatization of the amine group to reduce polarity and improve peak shape .
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